8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride
CAS No.: 957120-43-3
Cat. No.: VC3358807
Molecular Formula: C7H5BrClN3O2
Molecular Weight: 278.49 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 957120-43-3 |
---|---|
Molecular Formula | C7H5BrClN3O2 |
Molecular Weight | 278.49 g/mol |
IUPAC Name | 8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride |
Standard InChI | InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H |
Standard InChI Key | XAUNQZNOHAPMMP-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl |
Canonical SMILES | C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Identification
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is identified by the CAS number 957120-43-3 . This compound is the hydrochloride salt derivative of 8-Bromo-6-nitroimidazo[1,2-a]pyridine (CAS: 957187-28-9) . The compound's core structure consists of an imidazo[1,2-a]pyridine heterocyclic system with specific substitutions at the 6 and 8 positions, with the addition of hydrochloride to form the salt.
Structural Characteristics
The compound features three key structural elements: the imidazo[1,2-a]pyridine core scaffold, a bromine atom at position 8, and a nitro group at position 6. The base compound (before HCl addition) has a SMILES representation of O=N+C1=CN2C(C(Br)=C1)=NC=C2 . This structured arrangement contributes to the compound's chemical behavior and potential applications in synthetic chemistry.
Molecular Specifications
The molecular formula of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is C7H5BrClN3O2 . This corresponds to a molecular weight of 278.4905 g/mol . In comparison, the free base form (without HCl) has a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol . The difference accounts for the addition of hydrogen and chloride ions in the salt formation.
Physical and Chemical Properties
Comparative Properties
Table 1 presents a comprehensive comparison of key properties between 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride and its free base form.
Table 1. Comparative Properties of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride and Its Free Base
Synthetic Relevance and Chemical Reactivity
Reactivity Considerations
The presence of both a bromine atom and a nitro group on the imidazo[1,2-a]pyridine scaffold creates multiple reactive sites within the molecule. The bromine functionality at position 8 serves as a potential site for various cross-coupling reactions, similar to observations in related brominated imidazo[1,2-a]pyridine derivatives . The nitro group at position 6 introduces electron-withdrawing effects that influence the electronic distribution across the heterocyclic system.
Applications and Research Significance
Classification and Utility
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is categorized as a "Protein Degrader Building Block" , indicating its potential relevance to the emerging field of targeted protein degradation. This classification suggests its utility in developing chemical tools or candidate compounds for protein degradation technologies, which have gained significant attention in drug discovery research.
Synthetic Methodologies Context
Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines provides context for understanding potential synthetic pathways involving this compound . These approaches could inform the development of more efficient routes to produce 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride or to utilize it in creating more complex molecular systems with targeted functionalities.
Research Directions
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its diverse biological activities and medicinal chemistry applications . The specific substitution pattern in 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, featuring both bromine and nitro functionalities, presents opportunities for exploring structure-activity relationships in biological systems or for developing novel synthetic methodologies focused on selective functionalization of halogenated heterocycles.
Structural Relevance in Heterocyclic Chemistry
Position in Imidazo[1,2-a]pyridine Chemistry
The imidazo[1,2-a]pyridine scaffold represents an important heterocyclic system in medicinal chemistry and materials science . 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride exemplifies a specifically functionalized derivative within this chemical family, with substitution patterns that enable further structural elaboration through selective transformations.
Comparison with Related Derivatives
Research on related imidazo[1,2-a]pyridine derivatives provides context for understanding the potential properties and reactivity of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride. Studies on cyclobutane-containing bis-imidazo[1,2-a]pyridine systems, for example, demonstrate the versatility of these scaffolds in creating more complex molecular architectures .
Synthetic Methodology Context
Metal-free approaches for synthesizing imidazo[1,2-a]pyridines have been developed as environmentally benign alternatives to traditional metal-catalyzed methods . These methodologies may be relevant to the synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride or for utilizing this compound in further transformations.
Future Research Perspectives
Knowledge Gaps
Current literature reveals limited specific studies focused directly on 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride, indicating opportunities for further investigation into its chemical behavior, spectroscopic properties, and potential applications in synthesis or biological research.
Methodological Advancements
The development of more efficient synthetic routes to 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride or methodologies utilizing this compound in creating more complex molecular systems represents an area for potential advancement in heterocyclic chemistry research.
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